

An In-depth Technical Guide to ZM323881 Hydrochloride

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Compound of Interest

Compound Name: ZM323881 hydrochloride

Cat. No.: B3028785

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Introduction: **ZM323881 hydrochloride** is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).^{[1][2][3]} As a key regulator of angiogenesis—the formation of new blood vessels—VEGF and its signaling pathways are critical in both normal physiological processes and pathological conditions like cancer.^{[4][5]} ZM323881, an anilinoquinazoline compound, specifically targets the tyrosine kinase activity of VEGFR-2, thereby blocking the signaling cascade responsible for endothelial cell proliferation and migration.^{[6][7]} Its high selectivity makes it a valuable tool for researchers studying angiogenesis and a potential candidate for therapeutic development.^[8]

Core Chemical and Physical Properties

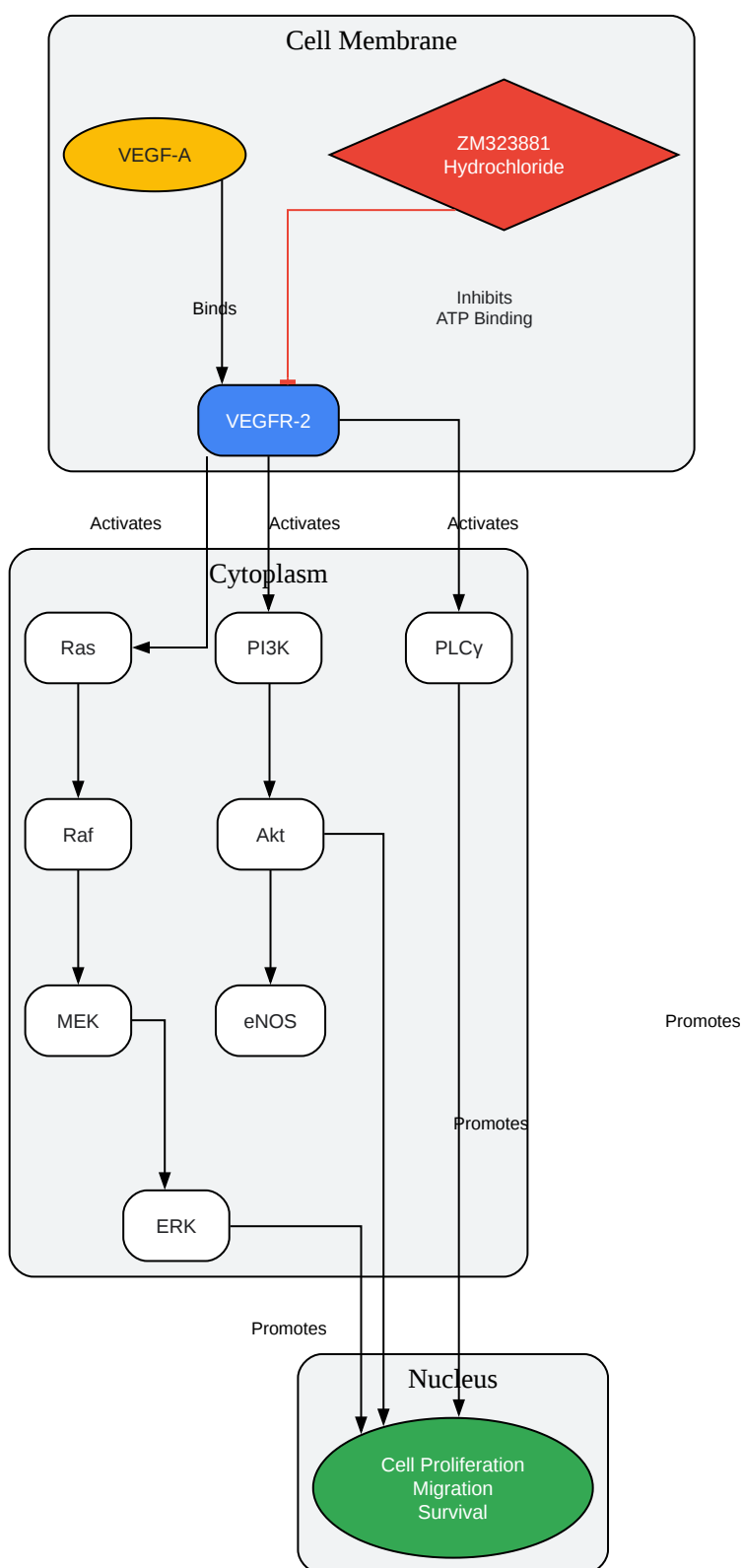
The fundamental chemical and physical characteristics of **ZM323881 hydrochloride** are summarized below. These properties are essential for its handling, storage, and preparation for experimental use.

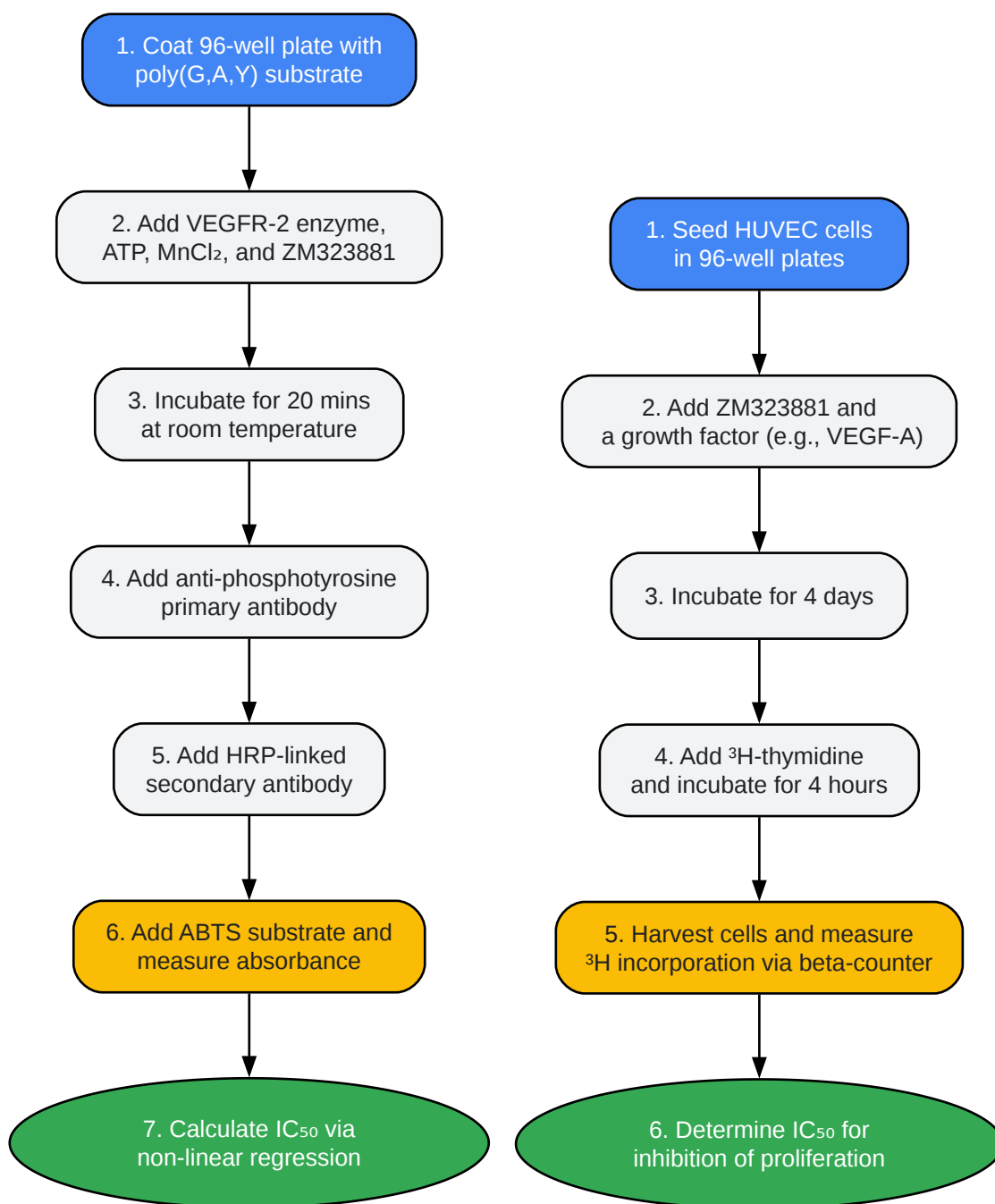
Property	Value	Citation(s)
Molecular Weight	411.86 g/mol	[2][3][9]
Molecular Formula	C ₂₂ H ₁₈ FN ₃ O ₂ ·HCl	[2][3][10]
IUPAC Name	5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride	[4][10]
CAS Number	193000-39-4	[2][3][10]
Purity	≥98% (by HPLC)	[2][3][10]
Solubility	Soluble in DMSO to 50 mM (20.59 mg/mL)	[2][10]
Storage Conditions	Desiccate at +4°C	[2][3][10]

Mechanism of Action and Biological Activity

ZM323881 hydrochloride exerts its biological effects by competitively inhibiting the ATP-binding site on the intracellular tyrosine kinase domain of VEGFR-2.[11] In normal angiogenesis, the binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues.[8] This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[9]

ZM323881 selectively blocks this initial autophosphorylation step, effectively shutting down the entire downstream cascade.[6] This leads to the inhibition of VEGF-induced membrane extension, cell migration, and tube formation in endothelial cells.[9][12] The compound's high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFR β , FGFR1, and EGFR, minimizes off-target effects, making it a precise tool for studying VEGFR-2-specific functions.[3][7][10]





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